molecular formula C15H18N4O5 B12726905 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- CAS No. 86927-68-6

1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro-

Cat. No.: B12726905
CAS No.: 86927-68-6
M. Wt: 334.33 g/mol
InChI Key: MOWAKOOXXJGOBA-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxamide group, a dimethoxyphenyl ethyl substituent, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazole derivatives . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethoxyphenyl ethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitro and dimethoxyphenyl ethyl groups, in particular, contribute to its reactivity and biological activity.

Properties

CAS No.

86927-68-6

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O5/c1-9-14(19(21)22)13(18-17-9)15(20)16-7-6-10-4-5-11(23-2)12(8-10)24-3/h4-5,8H,6-7H2,1-3H3,(H,16,20)(H,17,18)

InChI Key

MOWAKOOXXJGOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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